molecular formula C15H14BrN3S2 B12033378 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 578751-45-8

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12033378
CAS No.: 578751-45-8
M. Wt: 380.3 g/mol
InChI Key: TVUKXMVXBQEEDL-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromobenzylthio group, an ethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl bromide with a thiol derivative of the triazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product, which is then filtered, washed, and recrystallized from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated triazole derivatives.

    Substitution: Amino or thio-substituted triazole derivatives.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents on the triazole ring, which can confer distinct chemical and biological properties. The presence of the ethyl group and the specific positioning of the thienyl and bromobenzylthio groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

578751-45-8

Molecular Formula

C15H14BrN3S2

Molecular Weight

380.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3

InChI Key

TVUKXMVXBQEEDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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